5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
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Overview
Description
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid is a complex organic compound with a molecular formula of C14H26N2O3. This compound is characterized by the presence of a piperidine ring, a formamido group, and a hexanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid typically involves multiple steps. One common method includes the reaction of 5-methylhexanoic acid with piperidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets. The piperidine ring and formamido group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid
- 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid
Uniqueness
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the piperidine ring and the formamido group significantly influence its reactivity and interaction with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
ODSGGEMQIXCOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1 |
Origin of Product |
United States |
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